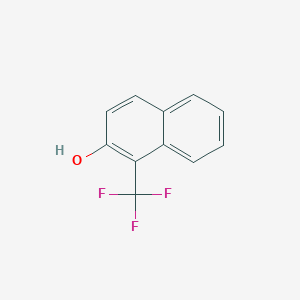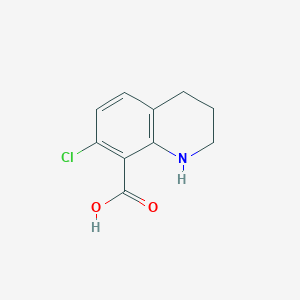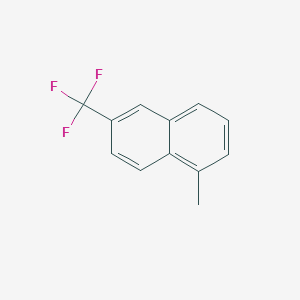![molecular formula C13H8O3 B11890620 4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 79039-95-5](/img/structure/B11890620.png)
4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2H-benzo[g]chromen-2-one, also known as 4-hydroxycoumarin, is a naturally occurring organic compound belonging to the class of coumarins. It is characterized by a fused benzene and pyrone ring system with a hydroxyl group at the fourth position. This compound is known for its diverse biological activities and has been extensively studied for its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2H-benzo[g]chromen-2-one can be synthesized through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acidic catalysts. For example, resorcinol can react with ethyl acetoacetate in the presence of sulfuric acid to yield 4-hydroxycoumarin .
Another method involves the Knoevenagel condensation, where salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine to form 4-hydroxycoumarin .
Industrial Production Methods
Industrial production of 4-hydroxy-2H-benzo[g]chromen-2-one typically involves large-scale Pechmann condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2H-benzo[g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxycoumarin derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Hydroxycoumarin derivatives with additional functional groups.
Reduction: Dihydro-4-hydroxycoumarin.
Substitution: Halogenated 4-hydroxycoumarin derivatives.
Scientific Research Applications
4-Hydroxy-2H-benzo[g]chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various organic compounds.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Known for its anticoagulant properties and used in the synthesis of anticoagulant drugs like warfarin.
Industry: Employed in the production of dyes, perfumes, and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-hydroxy-2H-benzo[g]chromen-2-one involves its interaction with various molecular targets. In the case of its anticoagulant activity, it inhibits the enzyme vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors. This inhibition leads to a decrease in the levels of active clotting factors, thereby preventing blood clot formation .
Comparison with Similar Compounds
4-Hydroxy-2H-benzo[g]chromen-2-one can be compared with other coumarin derivatives such as:
Coumarin: Lacks the hydroxyl group at the fourth position, resulting in different biological activities.
Warfarin: A synthetic derivative with enhanced anticoagulant properties due to additional functional groups.
Umbelliferone: Another hydroxylated coumarin with different substitution patterns and biological activities.
The uniqueness of 4-hydroxy-2H-benzo[g]chromen-2-one lies in its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties.
Properties
CAS No. |
79039-95-5 |
|---|---|
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-hydroxybenzo[g]chromen-2-one |
InChI |
InChI=1S/C13H8O3/c14-11-7-13(15)16-12-6-9-4-2-1-3-8(9)5-10(11)12/h1-7,14H |
InChI Key |
LHBQCLZTFBOYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=CC(=O)O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


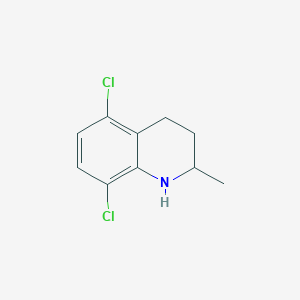
![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11890552.png)

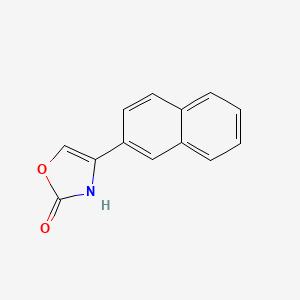
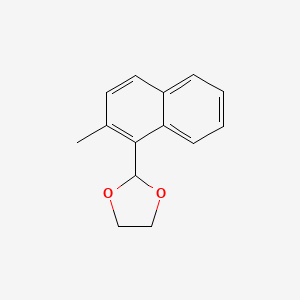
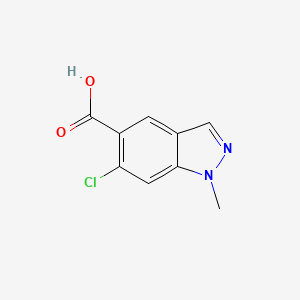
![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)
![3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole](/img/structure/B11890572.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890576.png)
